Cas no 934-11-2 ((1-Chloropropyl)benzene)

(1-Chloropropyl)benzene is an organic compound with the molecular formula C₉H₁₁Cl, consisting of a benzene ring substituted with a 1-chloropropyl group. This chlorinated aromatic derivative is commonly used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its reactive chlorine moiety enables further functionalization through nucleophilic substitution or coupling reactions. The compound exhibits moderate stability under standard conditions but should be handled with care due to its potential lachrymatory and irritant properties. (1-Chloropropyl)benzene is typically supplied as a clear, colorless to pale yellow liquid with a characteristic aromatic odor. Proper storage under inert conditions is recommended to maintain purity and prevent decomposition.
(1-Chloropropyl)benzene structure
(1-Chloropropyl)benzene structure
Product Name:(1-Chloropropyl)benzene
CAS No:934-11-2
MF:C9H11Cl
MW:154.636641740799
MDL:MFCD00466194
CID:752715
PubChem ID:524241
Update Time:2025-06-23

(1-Chloropropyl)benzene Chemical and Physical Properties

Names and Identifiers

    • Benzene, (1-chloropropyl)-
    • (1-Chloropropyl)benzene
    • (1-CHLORO-PROPYL)-BENZENE
    • 1-chloro-1-phenylpropane
    • (1-Chloropropyl)benzene (ACI)
    • 1-Phenylpropyl chloride
    • α-Ethylbenzyl chloride
    • AKOS009235220
    • 934-11-2
    • DB-299412
    • J-500148
    • 1-chloropropylbenzene
    • (1-Chloropropargylidene)cyclohexane
    • Benzene, (1-chloropropyl)
    • SCHEMBL212179
    • DTXSID70335275
    • EN300-91435
    • (1-Chloropropyl)-benzene
    • J-500147
    • MDL: MFCD00466194
    • Inchi: 1S/C9H11Cl/c1-2-9(10)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3
    • InChI Key: MZMVVHAHSRJOEO-UHFFFAOYSA-N
    • SMILES: ClC(CC)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 154.0549280g/mol
  • Monoisotopic Mass: 154.0549280g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 84.7
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 0Ų

(1-Chloropropyl)benzene Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
C588183-10mg
(1-Chloropropyl)benzene
934-11-2
10mg
$ 50.00 2022-06-06
TRC
C588183-50mg
(1-Chloropropyl)benzene
934-11-2
50mg
$ 160.00 2022-06-06
TRC
C588183-100mg
(1-Chloropropyl)benzene
934-11-2
100mg
$ 250.00 2022-06-06
Alichem
A019087494-1g
(1-Chloropropyl)benzene
934-11-2 97%
1g
$684.09 2023-08-31
eNovation Chemicals LLC
D364346-10g
(1-Chloro-propyl)-benzene
934-11-2 95%
10g
$685 2024-08-03
Fluorochem
088759-1g
1-Chloro-propyl)-benzene
934-11-2 97%
1g
£549.00 2022-03-01
Enamine
EN300-91435-0.05g
(1-chloropropyl)benzene
934-11-2 95%
0.05g
$59.0 2023-02-11
Enamine
EN300-91435-0.1g
(1-chloropropyl)benzene
934-11-2 95%
0.1g
$88.0 2023-02-11
Enamine
EN300-91435-0.25g
(1-chloropropyl)benzene
934-11-2 95%
0.25g
$125.0 2023-02-11
Enamine
EN300-91435-0.5g
(1-chloropropyl)benzene
934-11-2 95%
0.5g
$197.0 2023-02-11

(1-Chloropropyl)benzene Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Chlorotrimethylsilane Catalysts: Bismuth trichloride
Reference
Bismuth(III) chloride-catalyzed chlorination of alcohols by chlorosilanes
Labrouillere, Mireille; Le Roux, Christophe; Gaspard-Iloughmane, Hafida; Dubac, Jacques, Synlett, 1994, (9), 723-4

Production Method 2

Reaction Conditions
1.1 Reagents: Dimethylformamide ,  Trichloroisocyanuric acid Solvents: Dichloromethane ;  3 h, 25 °C
1.2 10 min
Reference
Trichloroisocynuric acid/dimethyl formamide as efficient reagent for chlorodehydration of alcohols under conventional and ultrasonic conditions
Venkanna, Purugula; Kumar, Mukka Satish; Rajanna, Kamatala Chinna; Ali, Mir Moazzam, Synthesis and Reactivity in Inorganic, 2015, 45(1), 97-103

Production Method 3

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Toluene ;  4 h, 110 - 120 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  neutralized
Reference
A method for preparing benzyl chloride derivatives
, China, , ,

Production Method 4

Reaction Conditions
1.1 Catalysts: Zinc chloride ;  10 h, 25 °C
Reference
Use of metal-accumulating plants for the preparation of catalysts that can be used in chemical reactions
, World Intellectual Property Organization, , ,

Production Method 5

Reaction Conditions
1.1 Solvents: Chloroform ;  4 h, rt
Reference
Silica chloride (SiO2-Cl). A new heterogeneous reagent, for the selective and efficient conversion of benzylic alcohols to their corresponding chlorides and iodides
Firouzabadi, Habib; Iranpoor, Naser; Karimi, Babak; Hazarkhani, Hassan, Synthetic Communications, 2003, 33(21), 3671-3677

Production Method 6

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ;  rt → 0 °C; 1 - 18 h, 0 °C → rt
Reference
Iron-catalysed enantioconvergent Suzuki-Miyaura cross-coupling to afford enantioenriched 1,1-diarylalkanes
Tyrol, Chet C.; Yone, Nang S.; Gallin, Connor F.; Byers, Jeffery A., Chemical Communications (Cambridge, 2020, 56(93), 14661-14664

Production Method 7

Reaction Conditions
1.1 Reagents: Triethylamine ,  Thionyl chloride Solvents: Dimethylformamide ,  Dichloromethane ;  4 h, 5 °C; 2 h, 20 - 30 °C
Reference
Preparation method of (1-chloropropyl)benzene and derivatives
, China, , ,

Production Method 8

Reaction Conditions
1.1 Reagents: Cyanuric chloride ,  1H-Imidazolium, 3-[2-(formylmethylamino)ethyl]-1-methyl-, salt with 1,1,1-triflu… Solvents: Acetonitrile ;  25 °C
1.2 Solvents: Acetonitrile ;  45 min, 25 °C
Reference
Preparation of ionic liquid-based Vilsmeier reagent from novel multi-purpose dimethylformamide-like ionic liquid and its application
Hullio, Ahmed Ali; Mastoi, G. M., Chinese Journal of Chemistry, 2012, 30(7), 1647-1657

Production Method 9

Reaction Conditions
1.1 Reagents: Chlorotrimethylsilane ,  Triethylsilane Catalysts: Hexakis[μ-(acetato-κO:κO′)]triaqua-μ3-oxotriiron(1+) Solvents: Methyl acetate ;  1.5 h, rt
Reference
Iron catalyzed halogenation of benzylic aldehydes and ketones
Savela, Risto; Warna, Johan; Murzin, Dmitry Yu.; Leino, Reko, Catalysis Science & Technology, 2015, 5(4), 2406-2417

Production Method 10

Reaction Conditions
1.1 Reagents: Zinc chloride ;  10 h, 25 °C
Reference
Use of compositions obtained by calcing particular metal-accumulating plants for implementing catalytical reactions
, European Patent Organization, , ,

Production Method 11

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ;  0 °C; 1 - 18 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Reference
An iron-based catalyst enables the enantioconvergent synthesis of chiral 1,1-diarylalkanes through a Suzuki-Miyaura cross-coupling reaction
Tyrol, Chet C.; Yone, Nang; Gallin, Connor F.; Byers, Jeffery A., ChemRxiv, 2020, 1, 1-6

Production Method 12

Reaction Conditions
1.1 Reagents: Chlorine Solvents: Carbon tetrachloride
Reference
Hydrolysis of some bicyclic enol acetates. Chlorinolyisis of some optically active sulfides
Diehl, Robert Eugene, 1961, , ,

Production Method 13

Reaction Conditions
1.1 Reagents: Lithium Catalysts: Naphthalene Solvents: Tetrahydrofuran ;  45 min, -78 °C
1.2 30 min
1.3 Reagents: Carbon disulfide Solvents: Water
1.4 Reagents: Hydrochloric acid Solvents: Hexane ,  Water ;  1 h, 25 °C
1.5 Reagents: Sodium bicarbonate Solvents: Water
Reference
Preparation of α,n-dilithiotoluene equivalents. Synthesis of tamoxifen
Yus, Miguel; Ramon, Diego J.; Gomez, Inmaculada, Tetrahedron, 2003, 59(18), 3219-3225

Production Method 14

Reaction Conditions
1.1 Reagents: Titanium tetrachloride ,  Ammonia borane Solvents: Diethyl ether ;  0 °C; 1 min, 0 °C; 1 h, rt; rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
Reference
Balancing Lewis Acidity and Carbocation Stability for the Selective Deoxyhalogenation of Aryl Carbonyls and Carbinols
Ramachandran, P. Veeraraghavan ; Alawaed, Abdulkhaliq A.; Hamann, Henry J., Organic Letters, 2023, 25(25), 4650-4655

Production Method 15

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ;  0 °C; 0 °C → 50 °C; 3 h, 50 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Reference
Copper(I)-Catalyzed Enantioconvergent Borylation of Racemic Benzyl Chlorides Enabled by Quadrant-by-Quadrant Structure Modification of Chiral Bisphosphine Ligands
Iwamoto, Hiroaki ; Endo, Kohei; Ozawa, Yu; Watanabe, Yuta; Kubota, Koji ; et al, Angewandte Chemie, 2019, 58(32), 11112-11117

Production Method 16

Reaction Conditions
1.1 Reagents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ,  Hydrochloric acid Catalysts: Acetic acid ;  6 - 24 h, 50 °C
Reference
Metal-free regioselective hydrochlorination of unactivated alkenes via a combined acid catalytic system
Liang, Shengzong; Hammond, Gerald B.; Xu, Bo, Green Chemistry, 2018, 20(3), 680-684

Production Method 17

Reaction Conditions
1.1 Reagents: Chlorosuccinimide ,  Tetrabutylammonium fluoride Solvents: Dichloromethane ;  8 h, 50 °C
Reference
Ligands with 1,10-phenanthroline scaffold for highly regioselective iron-catalyzed alkene hydrosilylation
Hu, Meng-Yang; He, Qiao; Fan, Song-Jie; Wang, Zi-Chen; Liu, Luo-Yan; et al, Nature Communications, 2018, 9(1), 1-11

Production Method 18

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Chloroform ;  0 °C; 12 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Reference
Nickel-Catalyzed Multicomponent Coupling: Synthesis of α-Chiral Ketones by Reductive Hydrocarbonylation of Alkenes
Chen, Jian; Zhu, Shaolin, Journal of the American Chemical Society, 2021, 143(35), 14089-14096

Production Method 19

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Chloroform ;  23 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  12 h, 23 °C
Reference
Nickel-Catalyzed Asymmetric Reductive Cross-Coupling Between Vinyl and Benzyl Electrophiles
Cherney, Alan H.; Reisman, Sarah E., Journal of the American Chemical Society, 2014, 136(41), 14365-14368

(1-Chloropropyl)benzene Raw materials

(1-Chloropropyl)benzene Preparation Products

(1-Chloropropyl)benzene Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:934-11-2)(1-Chloropropyl)benzene
Order Number:A859797
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:20
Price ($):553.0
Email:sales@amadischem.com

Additional information on (1-Chloropropyl)benzene

Introduction to (1-Chloropropyl)benzene (CAS No. 934-11-2)

(1-Chloropropyl)benzene, with the chemical formula C₈H₉Cl, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound, identified by its CAS number 934-11-2, has garnered attention due to its versatile applications in synthesizing various chemical intermediates and potential roles in medicinal chemistry. Understanding its properties, synthesis methods, and recent applications is crucial for researchers and professionals in the industry.

The structure of (1-Chloropropyl)benzene consists of a benzene ring substituted with a propyl group that is further chlorinated at the terminal carbon. This unique structural feature makes it a valuable precursor in the synthesis of more complex molecules. The presence of both a benzene ring and a chlorinated alkyl chain imparts distinct reactivity, enabling its use in a wide range of chemical transformations.

In recent years, (1-Chloropropyl)benzene has been explored for its potential in pharmaceutical applications. Its derivatives have been investigated as intermediates in the synthesis of active pharmaceutical ingredients (APIs). For instance, researchers have utilized this compound to develop novel compounds with antimicrobial and anti-inflammatory properties. The benzene ring serves as a scaffold for further functionalization, while the chloropropyl group provides a site for chemical modifications that can enhance drug efficacy and selectivity.

One of the most notable areas of research involving (1-Chloropropyl)benzene is its role in polymer chemistry. The compound's ability to undergo various reactions, such as nucleophilic substitution and addition reactions, makes it a useful building block for creating new polymers with tailored properties. These polymers can find applications in coatings, adhesives, and specialty materials, where specific chemical functionalities are required.

Recent studies have also highlighted the importance of (1-Chloropropyl)benzene in the development of agrochemicals. Derivatives of this compound have been tested as potential herbicides and pesticides due to their ability to interact with biological targets in plants and pests. The chlorinated propyl group enhances the lipophilicity of these derivatives, improving their absorption and translocation within plant tissues or pest organisms.

The synthesis of (1-Chloropropyl)benzene typically involves the chlorination of 1-propylbenzene using reagents such as chlorine gas or sulfuryl chloride under controlled conditions. Advanced synthetic techniques, including catalytic processes and green chemistry approaches, have been developed to improve yield and reduce environmental impact. These methods are crucial for ensuring sustainable production practices in industrial settings.

In conclusion, (1-Chloropropyl)benzene (CAS No. 934-11-2) is a multifaceted compound with significant applications in pharmaceuticals, polymer chemistry, and agrochemicals. Its unique structure and reactivity make it a valuable intermediate for synthesizing complex molecules with diverse functionalities. Continued research into this compound will likely uncover further innovative uses and enhance our understanding of its potential benefits.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:934-11-2)(1-Chloropropyl)benzene
A859797
Purity:99%
Quantity:1g
Price ($):553.0
Email